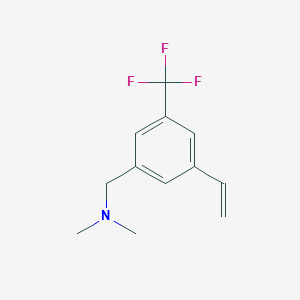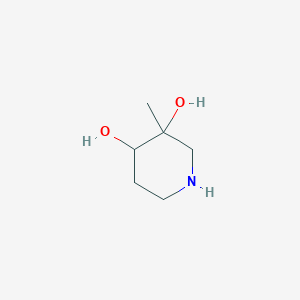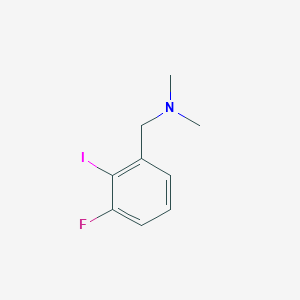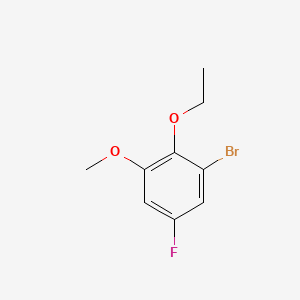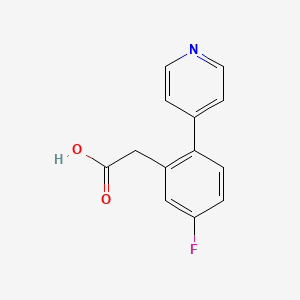
2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid is an organic compound that features a fluorinated pyridine ring attached to a phenylacetic acid moiety This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of the Balz-Schiemann reaction, where a diazonium salt is converted into a fluorinated compound . Another approach is the use of the Umemoto reaction, which involves the direct fluorination of pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The process typically requires stringent control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity, receptor binding, or other biochemical processes .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but lacking the phenylacetic acid moiety.
5-Fluoropyridine-2-carboxylic acid: Another fluorinated pyridine derivative with a carboxylic acid group, but differing in the position of the fluorine atom.
2-(2-(Pyridin-4-yl)phenyl)acetic acid: Similar structure but without the fluorine atom, resulting in different chemical properties and reactivity.
Uniqueness
2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid is unique due to the combination of a fluorinated pyridine ring and a phenylacetic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C13H10FNO2 |
|---|---|
分子量 |
231.22 g/mol |
IUPAC名 |
2-(5-fluoro-2-pyridin-4-ylphenyl)acetic acid |
InChI |
InChI=1S/C13H10FNO2/c14-11-1-2-12(9-3-5-15-6-4-9)10(7-11)8-13(16)17/h1-7H,8H2,(H,16,17) |
InChIキー |
UBRFGLLWDYYABJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)CC(=O)O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


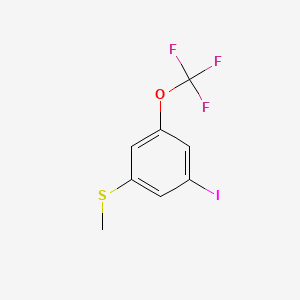
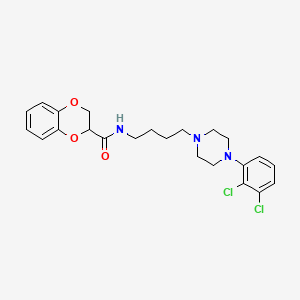
![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
![3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
![5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)
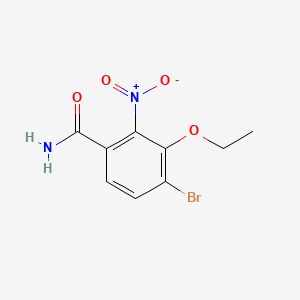
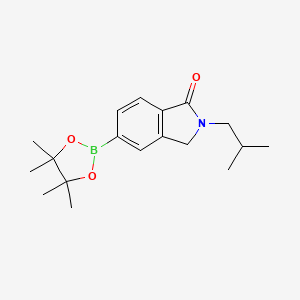

![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
